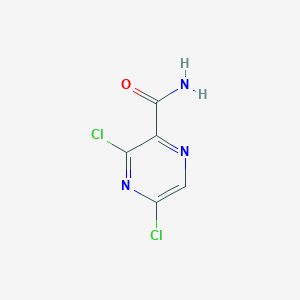

3,5-Dichloropyrazine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKLYKVKEHHZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627427 | |

| Record name | 3,5-Dichloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312736-50-8 | |

| Record name | 3,5-Dichloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Pyrazine Scaffold

An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carboxamide (CAS 312736-50-8) for Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazine core stands as a privileged scaffold.[1][2] This nitrogen-containing heterocycle is a cornerstone in the design of numerous clinically significant therapeutic agents, valued for its unique electronic properties, metabolic stability, and ability to engage in specific hydrogen bonding interactions.[3][4][5] this compound (CAS: 312736-50-8) represents a highly functionalized and strategically important derivative of this scaffold. Its dichloro-substitution provides two reactive centers for nucleophilic displacement, enabling the rapid generation of diverse chemical libraries. The carboxamide moiety offers an additional point for interaction or further modification, making this molecule a versatile building block for researchers and drug development professionals aiming to explore new chemical space.

This guide serves as a technical deep-dive into the core properties, synthesis, characterization, and strategic application of this compound, providing field-proven insights and methodologies for its effective utilization in discovery campaigns.

Core Physicochemical & Structural Properties

A foundational understanding of a molecule's properties is critical for its application in synthesis and screening. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 312736-50-8 | [6][7][8] |

| Molecular Formula | C₅H₃Cl₂N₃O | [7][9] |

| Molecular Weight | 192.00 g/mol | [7][9] |

| IUPAC Name | This compound | [9][10] |

| Appearance | Solid | [11] |

| Melting Point | 222-224 °C | [10] |

| Boiling Point | 299.4 ± 40.0 °C (Predicted) | [7] |

| Density | 1.620 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 12.99 ± 0.50 (Predicted) | [7] |

| InChIKey | UFKLYKVKEHHZRT-UHFFFAOYSA-N | [9][11] |

| SMILES | C1=C(N=C(C(=N1)C(=O)N)Cl)Cl | [9][10] |

| Storage | Inert atmosphere, 2-8 °C | [7][11] |

Synthesis and Purification Protocol

The synthesis of this compound can be achieved from commercially available starting materials. The following protocol is based on established procedures, providing a reliable method for laboratory-scale production.[6][12]

Causality Behind Experimental Choices:

The chosen synthetic route employs a radical-mediated carboxamidation of 2,6-dichloropyrazine. Formamide serves as the source for both the carbon and nitrogen atoms of the carboxamide group. Sodium persulfate acts as the radical initiator, facilitating the reaction under thermal conditions. The extraction with a mixed solvent system (isopropanol/chloroform) is designed to efficiently recover the polar product from the aqueous reaction mixture. Finally, silica gel chromatography is a standard and effective method for purifying the target compound from unreacted starting materials and side products.

Step-by-Step Synthesis Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dichloropyrazine (11.0 g, 73.8 mmol) and formamide (58.6 mL, 1,476 mmol).[6][12]

-

Initiation: While stirring, slowly add sodium persulfate (17.1 g, 71.7 mmol) dropwise to the mixture.[6][12]

-

Reaction Conditions: Heat the reaction mixture to 90 °C and maintain for 2 hours. Subsequently, allow the mixture to cool to room temperature and continue stirring for an additional 12 hours.[6][12]

-

Workup: Dilute the reaction mixture with water. Transfer the aqueous mixture to a separatory funnel and perform an extraction using an isopropanol/chloroform solution (1:3 v/v). Wash the combined organic phase with brine.[6][12]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[6][12]

-

Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a 70% n-hexane/ethyl acetate mixture to afford the final product.[6][12]

Spectroscopic Characterization & Analytical Control

Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. While a dedicated public spectral database for this specific molecule is sparse, its structure allows for a confident prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds like 2,5-dichloropyrazine.[13][14]

| Technique | Expected Features | Rationale |

| ¹H NMR | A single peak (singlet) in the downfield region (~8.5-9.0 ppm). | The molecule has one proton on the pyrazine ring. Its chemical shift is influenced by the electron-withdrawing effects of two chlorine atoms, the adjacent carboxamide group, and the ring nitrogen atoms. |

| ¹³C NMR | Five distinct signals for each of the five carbon atoms. Quaternary carbons bearing chlorine atoms will be downfield, as will the carbonyl carbon. | The molecule is asymmetric, leading to five unique carbon environments. |

| IR Spectroscopy | - N-H stretches (amide): ~3200-3400 cm⁻¹- C=O stretch (amide): ~1650-1690 cm⁻¹- Aromatic C=N/C=C stretches: ~1400-1580 cm⁻¹- C-Cl stretch: ~700-850 cm⁻¹ | These are characteristic vibrational frequencies for the functional groups present in the molecule.[13] |

| Mass Spectrometry (MS) | A distinct molecular ion [M]⁺ peak cluster. The pattern will show characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate 9:6:1 ratio. | This isotopic pattern is the definitive signature of a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[13] |

Self-Validating Analytical Workflow

A robust analytical method for identity, purity, and quantification is essential. A High-Performance Liquid Chromatography (HPLC) method coupled with a Mass Spectrometer (MS) detector is the industry standard.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL. Create a dilution for analysis (e.g., 10 µg/mL).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a relevant wavelength (e.g., 254 nm).

-

-

MS Conditions:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and confirm the characteristic chlorine isotope pattern.

-

-

Validation: The method is self-validating. The retention time from the UV chromatogram must correspond to the mass peak in the MS detector, and the observed mass and isotope pattern must match the theoretical values for this compound.

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The two chlorine atoms are electronically activated for Nucleophilic Aromatic Substitution (SₙAr), allowing for the sequential or differential introduction of various nucleophiles (amines, thiols, alcohols) to build molecular complexity.

This scaffold is a precursor to libraries of compounds with potential therapeutic applications, including:

-

Kinase Inhibitors: The pyrazine core is found in numerous kinase inhibitors. By reacting this intermediate with appropriate amines, novel derivatives can be synthesized and screened against panels of kinases, such as Fibroblast Growth Factor Receptors (FGFR).[15]

-

Antimicrobial Agents: Pyrazine-2-carboxamide is the core structure of Pyrazinamide, a first-line anti-tuberculosis drug. Derivatives of this scaffold are actively being explored for novel antibacterial and antimycobacterial properties.[16][17][18]

-

General Bioactive Compounds: The pyrazine ring system is associated with a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[3][4][5]

Protocol: Nucleophilic Aromatic Substitution (SₙAr) with an Amine

This protocol describes a general, self-validating procedure for displacing one of the chlorine atoms with a primary or secondary amine, a common first step in a library synthesis campaign.

-

Reagents & Setup: To a vial, add this compound (1 equivalent), the desired amine (1.1 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Dissolve the components in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Reaction: Stir the mixture at a temperature ranging from 80 °C to 120 °C. The higher reactivity of the chlorine at the 5-position is generally observed due to the electronic influence of the adjacent carboxamide group.

-

Self-Validating Monitoring: After a set time (e.g., 2 hours), take a micro-aliquot of the reaction mixture. Dilute it and analyze by LC-MS.

-

Validation Check 1: Look for the disappearance of the starting material's mass peak.

-

Validation Check 2: Look for the appearance of a new mass peak corresponding to the expected product (M_product = M_starting_material - 35.5 + M_amine).

-

If the reaction is incomplete, continue heating and monitor periodically until the starting material is consumed.

-

-

Workup & Purification: Once complete, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic phase. Purify the crude product via flash chromatography or preparative HPLC.

Conclusion

This compound is more than a simple chemical; it is a strategic entry point into a rich chemical space relevant to drug discovery. Its well-defined structure, reliable synthesis, and, most importantly, its dual reactive sites for SₙAr chemistry make it an exceptionally valuable building block. By leveraging the protocols and insights provided in this guide, researchers and drug development professionals can effectively harness the potential of this scaffold to accelerate the discovery of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | 312736-50-8 [chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 8. chemadvin.com [chemadvin.com]

- 9. This compound | C5H3Cl2N3O | CID 22665521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. americanelements.com [americanelements.com]

- 11. This compound | 312736-50-8 [sigmaaldrich.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. air.unimi.it [air.unimi.it]

A Technical Guide to 3,5-Dichloropyrazine-2-carboxamide: A Versatile Intermediate in Modern Drug Discovery

Abstract

3,5-Dichloropyrazine-2-carboxamide is a pivotal heterocyclic building block in medicinal chemistry, prized for its reactive sites that allow for controlled, sequential chemical modifications. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and chemical reactivity. We will explore the causality behind its synthetic protocols and delve into its strategic application in constructing complex molecular architectures, particularly through regioselective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine ring is a privileged scaffold found in numerous FDA-approved drugs, including the anti-cancer agent Bortezomib and the antiviral Favipiravir.[1] Its prevalence stems from the 1,4-dinitrogen arrangement, which not only influences the molecule's electronics and solubility but also provides key hydrogen bond acceptors for target engagement. This compound (CAS 312736-50-8) emerges as a particularly valuable derivative.[2] The presence of two chlorine atoms at distinct positions, activated by an adjacent carboxamide group, offers a versatile platform for differential functionalization, enabling the systematic exploration of chemical space in drug discovery programs.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N₃O | [2][3][4][5] |

| Molecular Weight | 192.00 g/mol | [2][3][5] |

| IUPAC Name | This compound | [2][5] |

| CAS Number | 312736-50-8 | [2][6] |

| Melting Point | 222-224 °C | [5] |

| Boiling Point (Predicted) | 299.4 ± 40.0 °C | [4] |

| Density (Predicted) | 1.620 ± 0.06 g/cm³ | [4] |

| Appearance | Solid | [7] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [4][7] |

Synthesis of this compound

The reliable synthesis of this intermediate is paramount for its application. A common and documented route involves the direct amidation of a dichloropyrazine precursor.[3][6] This transformation leverages a radical-mediated reaction to install the carboxamide group onto the pyrazine ring.

The selection of reagents is causal. 2,6-Dichloropyrazine serves as the readily available starting material.[3][6][8] Formamide acts as both the solvent and the source of the carboxamide moiety. Sodium persulfate is the crucial initiator; upon heating, it generates sulfate radicals which facilitate the hydrogen abstraction and subsequent addition of the carbamoyl radical to the pyrazine ring. The reaction is typically performed at an elevated temperature to ensure efficient radical formation.

Detailed Synthesis Protocol

This protocol is adapted from established procedures.[3][6]

-

Reaction Setup: To a solution of 2,6-dichloropyrazine (11.0 g, 73.8 mmol) in formamide (58.6 mL, 1,476 mmol), slowly add sodium persulfate (17.1 g, 71.7 mmol) dropwise.

-

Heating: Stir the reaction mixture at 90 °C for 2 hours. The elevated temperature is necessary to initiate the decomposition of the persulfate initiator.

-

Equilibration: Allow the mixture to cool and continue stirring at room temperature for 12 hours.

-

Workup: Dilute the reaction mixture with water. Extract the product using a mixture of isopropanol and chloroform (1:3 v/v). Wash the combined organic phase with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel (eluent: 70% n-hexane/ethyl acetate) to afford the final product.[3][6]

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which are influenced by the electronic properties of the pyrazine ring and the adjacent carboxamide group.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The carboxamide group at the C2 position is a potent electron-withdrawing group (EWG), which further activates the ring for SNAr reactions. Computational and experimental studies show that this activation has a directing effect, making the chlorine atom at the C5 position significantly more electrophilic and thus more susceptible to nucleophilic displacement than the chlorine at the C3 position.[9]

This regioselectivity is a cornerstone of its utility, allowing for the selective introduction of a nucleophile (e.g., an amine) at the C5 position while leaving the C3 chlorine intact for subsequent transformations.[10][11]

Palladium-Catalyzed Cross-Coupling Reactions

The ability to perform these reactions sequentially—first SNAr, then cross-coupling—provides a robust and modular approach to building highly decorated pyrazine scaffolds. The choice of ligand, base, and solvent is critical for achieving high yields and can even be used to modulate the site-selectivity if both chlorine atoms are still present.[16]

Applications in Medicinal Chemistry

The derivatives of this compound are explored in various therapeutic areas. The strategic placement of different substituents allows for the fine-tuning of a molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.

-

Antimicrobial Agents: The pyrazine-2-carboxamide core is reminiscent of the antitubercular drug Pyrazinamide. Modifications using this intermediate have led to the synthesis and evaluation of novel derivatives against various bacterial and mycobacterial strains, including Mycobacterium tuberculosis.[10][17]

-

Kinase Inhibitors: The pyrazine scaffold is a common feature in kinase inhibitors used in oncology. The ability to build diverse di-substituted pyrazines via the methods described above is a key strategy for developing inhibitors that target specific ATP-binding sites.

-

Protein Degraders: The intermediate can be used to construct linkers or ligands for Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[18]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design and synthesis. Its well-defined synthesis, predictable regioselectivity in SNAr reactions, and amenability to cross-coupling reactions provide a reliable and versatile platform for the rapid generation of complex, drug-like molecules. For researchers in medicinal chemistry, a thorough understanding of the principles governing its reactivity is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

This compound - LookChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound | C5H3Cl2N3O | CID 22665521 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound | CAS 312736-50-8 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

Chemical Transformation of Pyrazine Derivatives. (n.d.). Retrieved January 4, 2026, from [Link]

-

Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (n.d.). Retrieved January 4, 2026, from [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (n.d.). Retrieved January 4, 2026, from [Link]

-

Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. (n.d.). Retrieved January 4, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Retrieved January 4, 2026, from [Link]

-

ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

3, 5-Dichloropyrazine-2-carboxamide, min 98%, 10 grams - CP Lab Safety. (n.d.). Retrieved January 4, 2026, from [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 4, 2026, from [Link]

-

3,5-Dichloro-6-ethylpyrazine-2-carboxamide | C7H7Cl2N3O | CID 84819960 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

3-Amino-5,6-dichloropyrazine-2-carboxamide - MySkinRecipes. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C5H3Cl2N3O | CID 22665521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 312736-50-8 [chemicalbook.com]

- 7. This compound | 312736-50-8 [sigmaaldrich.com]

- 8. The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds-ZCPC [en.zcpc.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. | Semantic Scholar [semanticscholar.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. calpaclab.com [calpaclab.com]

Spectroscopic Data of 3,5-Dichloropyrazine-2-carboxamide: A Technical Guide

Introduction

Molecular Structure and Spectroscopic Overview

The molecular structure of 3,5-Dichloropyrazine-2-carboxamide is characterized by a pyrazine ring substituted with two chlorine atoms and a carboxamide group. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to be relatively simple, exhibiting signals for the aromatic proton on the pyrazine ring and the protons of the amide group.

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.7 - 8.9 | Singlet | 1H | Pyrazine C-H |

| ~7.5 - 8.0 | Broad Singlet | 1H | Amide N-H |

| ~7.0 - 7.5 | Broad Singlet | 1H | Amide N-H |

Rationale and Field Insights:

-

Pyrazine Proton: The single proton on the pyrazine ring is expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. Its chemical shift is predicted to be in the downfield region (δ 8.7 - 8.9 ppm) due to the deshielding effects of the electronegative nitrogen atoms and chlorine atoms in the aromatic ring. This prediction is supported by the experimental data for the closely related precursor, 3,5-Dichloropyrazine-2-carboxylic acid, which shows a singlet at δ 8.9 ppm in DMSO-d6.[2]

-

Amide Protons: The two protons of the primary amide group are diastereotopic and are expected to appear as two distinct broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. The broadness of these signals is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 - 168 | C=O (Amide) |

| ~150 - 152 | Pyrazine C-Cl |

| ~148 - 150 | Pyrazine C-Cl |

| ~145 - 147 | Pyrazine C-CONH₂ |

| ~132 - 135 | Pyrazine C-H |

Rationale and Field Insights:

-

Carbonyl Carbon: The carbon of the amide carbonyl group is expected to resonate at the lowest field (~165 - 168 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

-

Pyrazine Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the attached substituents. The carbons bearing the electronegative chlorine atoms (C-3 and C-5) are expected to be significantly deshielded and appear in the range of δ 148 - 152 ppm. The carbon attached to the carboxamide group (C-2) will also be in a similar downfield region. The carbon atom bonded to the hydrogen (C-6) is predicted to be the most shielded of the ring carbons, appearing around δ 132 - 135 ppm.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 and ~3200 | N-H stretch | Primary Amide |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~1680 - 1650 | C=O stretch | Amide (Amide I band) |

| ~1620 - 1580 | N-H bend | Primary Amide (Amide II band) |

| ~1550 - 1450 | C=C and C=N stretch | Aromatic Ring |

| ~800 - 700 | C-Cl stretch | Aryl Halide |

Rationale and Field Insights:

-

Amide Group: The primary amide group will give rise to several characteristic bands. Two distinct peaks are expected in the N-H stretching region (~3400 and ~3200 cm⁻¹) corresponding to the asymmetric and symmetric stretching vibrations. The strong C=O stretching vibration (Amide I band) is anticipated around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1620-1580 cm⁻¹ region.[3][4]

-

Aromatic Ring: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazine ring will produce a series of bands in the 1550-1450 cm⁻¹ region.

-

C-Cl Bonds: The C-Cl stretching vibrations for aryl chlorides typically appear in the 800-700 cm⁻¹ region.

Caption: General workflow for FT-IR analysis.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Spectrum Acquisition: Record the FT-IR spectrum using a Fourier Transform Infrared spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The spectroscopic analysis of this compound, as predicted from foundational principles and data from analogous structures, reveals a distinct set of NMR and IR features. The ¹H NMR is expected to show a single aromatic proton and two amide protons. The ¹³C NMR will be characterized by signals for the five unique carbon atoms, including the amide carbonyl. The IR spectrum will be dominated by the characteristic absorptions of the primary amide and the dichlorinated pyrazine ring. This comprehensive spectroscopic guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this important synthetic intermediate.

References

-

PubChem. This compound. [Link]

-

LookChem. This compound. [Link]

-

American Elements. This compound | CAS 312736-50-8. [Link]

-

PubMed. Exploring the detailed spectroscopic characteristics, chemical and biological activity of two cyanopyrazine-2-carboxamide derivatives using experimental and theoretical tools. [Link]

-

ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.... [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

ResearchGate. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dichloropyrazine-2-carboxamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3,5-Dichloropyrazine-2-carboxamide, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. In the absence of extensive public data, this document serves as a practical, in-depth manual for researchers to determine the aqueous and organic solubility, as well as the intrinsic stability of this molecule under various stress conditions. Detailed, step-by-step protocols for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method are presented. The causality behind experimental choices is elucidated to empower researchers in designing and executing robust, self-validating studies.

Introduction: The Significance of this compound

Pyrazine-2-carboxamide and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound, with its halogenated pyrazine ring and carboxamide functional group, presents a unique scaffold for the development of novel therapeutic agents. The chlorine substituents can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, while the carboxamide group can participate in hydrogen bonding, a critical factor in molecular recognition.

A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a drug candidate. Solubility directly impacts bioavailability and formulation strategies, while stability determines its shelf-life, storage conditions, and potential degradation pathways that could lead to inactive or toxic byproducts. This guide provides the foundational methodologies to establish a comprehensive physicochemical profile of this promising molecule.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These values serve as a baseline for the experimental investigations detailed in this guide.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N₃O | PubChem |

| Molecular Weight | 192.00 g/mol | PubChem |

| Appearance | White to yellow solid | ChemicalBook |

| Melting Point | 222-224 °C | American Elements |

| Predicted Boiling Point | 299.4 ± 40.0 °C | LookChem[1] |

| Predicted pKa | 12.99 ± 0.50 | LookChem[1] |

| Predicted logP | 1.58 | LookChem[1] |

| Storage Temperature | 2-8°C under inert gas | LookChem[1] |

Determination of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. This section outlines the protocols to determine the solubility of this compound in various relevant media.

Causality of Experimental Choices

The selection of the shake-flask method is based on its reputation as the "gold standard" for determining thermodynamic solubility, providing a reliable measure of the equilibrium state between the dissolved and solid forms of the compound.[2] The choice of solvents and pH conditions is dictated by their relevance to pharmaceutical development, encompassing both aqueous environments that mimic physiological conditions and organic solvents commonly used in synthesis and formulation.

Experimental Protocol: Isothermal Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC vials

-

Syringe filters (0.45 µm)

-

Analytical balance

-

pH meter

-

Solvents: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing each of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[1]

-

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid. Alternatively, centrifuge the vials at high speed and collect the supernatant.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method (see Section 5).

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL for each solvent and temperature.

-

pH-Dependent Solubility Profile

The predicted pKa suggests that the solubility of this compound may be influenced by pH. A detailed pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Experimental Workflow for pH-Dependent Solubility

Caption: Workflow for determining the pH-dependent solubility of this compound.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[4]

Rationale for Stress Conditions

The choice of stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) is based on ICH guidelines and is designed to mimic the potential degradation pathways a drug substance might encounter during its lifecycle.[5] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[6]

General Protocol for Forced Degradation

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

Photostability chamber (ICH Q1B compliant)

-

Oven

-

HPLC-UV system

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture).

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and 1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and 1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ and 30% H₂O₂ at room temperature.[7]

-

Photolytic Degradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be protected from light.

-

Thermal Degradation: Expose the solid drug to dry heat in an oven at a high temperature (e.g., 80 °C) for a specified duration.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the developed stability-indicating HPLC-UV method (see Section 5).

-

For identification of degradation products, analyze the stressed samples using UPLC-MS/MS.

-

Logical Flow for Forced Degradation Studies

Caption: Logical workflow for conducting forced degradation studies and subsequent analysis.

Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation.

Method Development Strategy

A reversed-phase HPLC method with UV detection is a suitable starting point for the analysis of this compound and its potential degradation products.

Initial HPLC Parameters:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV spectral analysis of the parent compound.

-

Column Temperature: 30 °C

The method will be optimized by analyzing the stressed samples to ensure adequate separation of the parent peak from all degradation product peaks.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[10]

Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the parent peak from degradation products in the forced degradation samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | Resolution between parent and degradant peaks > 1.5 |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery of 98.0% to 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | RSD of results should be within acceptable limits |

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers in drug development and related fields can generate the critical data necessary to advance their research and development programs. The methodologies outlined herein are designed to be self-validating and adhere to international regulatory expectations, ensuring the integrity and reliability of the generated data. The successful characterization of these fundamental physicochemical properties will be instrumental in unlocking the full therapeutic potential of this compound.

References

-

Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-45.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.

-

FDA. (1996). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

- Huynh-Ba, K. (Ed.). (2009). Handbook of stability testing in pharmaceutical development. Springer.

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Smela, M. J. (2005). Regulatory aspects of stability testing in Europe. In Pharmaceutical Stress Testing (pp. 59-71). CRC Press.

- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

- Klick, S., Muijselaar, P. G., Waterval, J., Eichinger, T., & Korn, C. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.

- Szepesi, G., & Görög, S. (2005). Identification and determination of impurities in drugs. TrAC Trends in Analytical Chemistry, 24(10), 961-971.

Sources

- 1. quora.com [quora.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpp.com [ijrpp.com]

- 6. pharmadekho.com [pharmadekho.com]

- 7. researchgate.net [researchgate.net]

- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. jordilabs.com [jordilabs.com]

- 10. database.ich.org [database.ich.org]

Methodological & Application

Step-by-step synthesis of pyrazinamide derivatives from 3,5-Dichloropyrazine-2-carboxamide

Application Notes & Protocols

Topic: Step-by-Step Synthesis of Pyrazinamide Derivatives from 3,5-Dichloropyrazine-2-carboxamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Arsenal Against Tuberculosis

Pyrazinamide (PZA) is an indispensable first-line drug in combination therapies for tuberculosis (TB), prized for its unique ability to eradicate persistent, non-replicating mycobacteria.[1][2] The alarming rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains necessitates the development of novel therapeutics.[2] Modifying the core PZA scaffold is a promising strategy in medicinal chemistry to generate derivatives with enhanced potency, novel mechanisms of action, or efficacy against resistant strains.[3][4][5]

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of diverse pyrazinamide derivatives using this compound as a versatile and strategic starting material. This precursor allows for sequential and regioselective functionalization of the pyrazine ring, opening a gateway to a vast chemical space for drug discovery.

Pillar 1: The Chemistry of Regioselective Substitution

The synthetic strategy hinges on the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrazine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of three electron-withdrawing groups: two chloro-substituents and a carboxamide group. This electronic profile makes the ring highly susceptible to attack by nucleophiles.[6]

A critical aspect of this synthesis is regioselectivity . The carboxamide group (-CONH₂) at the C2 position exerts a powerful directing effect. Studies have conclusively shown that when an electron-withdrawing group (EWG) occupies the 2-position of a 3,5-dichloropyrazine system, nucleophilic attack occurs preferentially at the 5-position .[7][8][9] This is rationalized by the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack is para to the strong EWG. This predictable outcome is the cornerstone of the synthetic protocols described herein, allowing for controlled, stepwise derivatization.

Mechanism of Action: The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom at the C5 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is eliminated, restoring the aromaticity of the pyrazine ring and yielding the substituted product.

Caption: SNAr mechanism for substitution at the C5 position.

Pillar 2: General Synthetic Workflow

The synthesis follows a logical and modular progression, allowing for the creation of mono-substituted or di-substituted derivatives. The general workflow is outlined below.

Caption: General workflow for synthesizing pyrazinamide derivatives.

Pillar 3: Experimental Protocols & Data

The following protocols are designed to be self-validating, with clear steps and rationales. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Purity and identity of the final products must be confirmed by standard analytical methods such as NMR, MS, and elemental analysis.[3][10]

Protocol 1: Synthesis of 5-Amino-3-chloropyrazine-2-carboxamide Derivatives

This protocol details the reaction with amine nucleophiles, a common modification yielding compounds with significant biological potential.[1][2] Both conventional and microwave-assisted methods are presented. Microwave synthesis often provides superior results with drastically reduced reaction times.[1]

Materials:

-

This compound

-

Substituted primary or secondary amine (e.g., benzylamine, morpholine)

-

Solvent: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask or microwave reaction vessel

-

Magnetic stirrer and heating mantle/oil bath or microwave reactor

-

Thin Layer Chromatography (TLC) plate for reaction monitoring

Procedure (Microwave-Assisted - Recommended):

-

In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol, 1 eq.).

-

Add the desired amine (1.2 mmol, 1.2 eq.).

-

Add methanol (4 mL) as the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 20-40 minutes.

-

Rationale: Microwave irradiation accelerates the reaction by efficiently heating the polar solvent and reactants, overcoming activation energy barriers more rapidly than conventional heating.

-

-

Monitor the reaction to completion using TLC (e.g., 30% Ethyl Acetate in Hexane).

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product via silica gel column chromatography to yield the pure 5-amino-substituted derivative.

Procedure (Conventional Heating):

-

Dissolve this compound (1.0 mmol, 1 eq.) in DMSO (5 mL) in a round-bottom flask.

-

Add the desired amine (1.2 mmol, 1.2 eq.).

-

Heat the reaction mixture to 80-100 °C.

-

Stir for 4-12 hours, monitoring progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize or purify by column chromatography as needed.

Protocol 2: Synthesis of 5-Alkoxy-3-chloropyrazine-2-carboxamide Derivatives

This protocol uses alcohol nucleophiles to introduce alkoxy groups. This reaction requires a strong base to generate the more potent alkoxide nucleophile. Strict anhydrous (water-free) conditions are essential.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., ethanol, propanol)

-

Strong base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

-

Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Schlenk flask or oven-dried glassware under an inert atmosphere (N₂ or Ar)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the anhydrous alcohol (1.5 mmol, 1.5 eq.) and anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.5 mmol, 1.5 eq.) portion-wise.

-

Caution: NaH reacts violently with water. Hydrogen gas is evolved.

-

Rationale: The base deprotonates the alcohol to form the highly nucleophilic sodium alkoxide in situ.

-

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve this compound (1.0 mmol, 1 eq.) in anhydrous THF (5 mL).

-

Slowly add the solution of the starting material to the alkoxide solution at 0 °C via cannula or syringe.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

-

Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for the mono-substitution at the C5 position.

| Nucleophile | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |

| Benzylamines | None | Methanol (MW) | 120 | 20-40 min | 24 - 50 | [1][2][11] |

| Aliphatic Amines | CsF | DMSO | 80 - 100 | 4 - 12 h | 40 - 65 | [8] |

| Alcohols (as Alkoxides) | NaH / KOtBu | THF / DMF | 0 to RT | 6 - 18 h | 35 - 60 | N/A |

| Thiols (as Thiolates) | K₂CO₃ / NaH | Acetonitrile / DMF | RT to 60 | 2 - 8 h | 50 - 75 | N/A |

Yields are illustrative and highly dependent on the specific substrate and purification method.

Advanced Synthesis: Accessing Di-Substituted Derivatives

While the C5 position is kinetically favored, the C3 chloro-substituent can also be displaced under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or extended reaction times). For greater control, a stepwise approach is recommended:

-

Synthesize and isolate the 5-substituted-3-chloropyrazine-2-carboxamide intermediate as per Protocol 1 or 2.

-

Subject this intermediate to a second SNAr reaction with a different (or the same) nucleophile using more forcing conditions to achieve substitution at the C3 position.

Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to functionalize the chloro-positions, offering a complementary and powerful method for C-N bond formation.[12][13]

Conclusion

This compound serves as an outstanding platform for the regioselective synthesis of novel pyrazinamide derivatives. The predictable nature of the SNAr reaction, directed by the C2-carboxamide group, allows for the controlled introduction of a wide array of functional groups at the C5 position. The protocols and data provided in this guide offer a robust framework for researchers to build diverse chemical libraries, paving the way for the discovery of next-generation antitubercular agents.

References

- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Comprehensive Analytical Characterization of 3,5-Dichloropyrazine-2-carboxamide

Abstract: This document provides a detailed guide with robust protocols for the analytical characterization of 3,5-Dichloropyrazine-2-carboxamide, a key building block in pharmaceutical synthesis. Ensuring the identity, purity, and stability of this intermediate is critical for the quality of final active pharmaceutical ingredients (APIs). The methodologies outlined herein leverage a multi-technique approach, including chromatography, spectroscopy, and thermal analysis, to provide a comprehensive profile of the compound. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis sectors.

Introduction and Significance

This compound (CAS No: 312736-50-8; Molecular Formula: C₅H₃Cl₂N₃O; Molecular Weight: 192.00) is a heterocyclic organic compound.[1][2] Its structural features, particularly the reactive chlorine atoms and the carboxamide group on the pyrazine ring, make it a valuable intermediate for the synthesis of more complex molecules, including those with potential therapeutic activity.

The rigorous characterization of this compound is paramount. Undisclosed impurities, incorrect structural assignment, or poor stability can have profound negative impacts on downstream synthetic steps and the quality of the final product. A multi-faceted analytical approach is therefore not just recommended but essential for quality control and regulatory compliance. This guide details the core analytical techniques required for a full and robust characterization.

Integrated Analytical Workflow

A complete characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they confirm the compound's identity, purity, and physical properties. The logical flow of this integrated approach is outlined below.

Caption: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Causality: Reversed-phase HPLC is the method of choice for non-volatile or thermally labile compounds like this compound. The compound, being moderately polar, will interact with a non-polar stationary phase (like C18) and elute with a polar mobile phase. The retention time is characteristic of the compound under specific conditions, while the peak area is directly proportional to its concentration, making it ideal for purity assessment and quantification. UV detection is suitable due to the presence of the chromophoric pyrazine ring.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration will be ~1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

-

The following parameters can be used as a starting point and should be optimized as necessary.

-

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar phase for good retention and separation of polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and ionization in MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient ensures elution of a wider range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | |

| UV Wavelength | 254 nm or PDA Scan (200-400 nm) | 254 nm is a common wavelength for aromatic systems. A PDA detector allows for peak purity analysis. |

-

Data Analysis:

-

The purity is calculated based on the area percent method.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Identify and quantify any impurities relative to the main peak.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[3] It is particularly useful for detecting residual solvents from the synthesis process or volatile impurities that may not be observed by HPLC.[4] The compound is vaporized, separated on a capillary column, and then fragmented and detected by a mass spectrometer, providing a unique fingerprint (mass spectrum) for identification.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the sample into a 2 mL GC vial.

-

Dissolve in 1 mL of a suitable high-purity solvent such as Dichloromethane or Ethyl Acetate.

-

-

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column for separating a wide range of analytes.[4] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |

| Injector Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |

| Oven Program | 60 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 5 min) | The temperature program separates compounds based on their boiling points and volatility.[5] |

| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS source. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |

| Mass Range | 40 - 400 amu | Covers the expected mass of the parent compound and potential fragments/impurities. |

-

Data Analysis:

-

Identify the main peak by its retention time and mass spectrum. The molecular ion (M⁺) should be visible at m/z 192 (considering the chlorine isotope pattern).

-

Search the NIST library for any unknown peaks to tentatively identify impurities.

-

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive information about the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For this compound, NMR will confirm the substitution pattern on the pyrazine ring and the presence of the carboxamide group.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice for amides as it allows for the observation of the -NH₂ protons.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

-

Expected Spectral Features:

-

¹H NMR:

-

A singlet in the aromatic region (likely > 8.0 ppm) corresponding to the single proton on the pyrazine ring.

-

Two broad singlets corresponding to the two non-equivalent protons of the -CONH₂ group (amide protons often appear between 7.5-8.5 ppm and can exchange with D₂O).

-

-

¹³C NMR:

-

Expect 5 distinct carbon signals: one for the C=O of the amide, and four for the pyrazine ring carbons. The carbons attached to chlorine will be significantly shifted.

-

-

Mass Spectrometry (MS)

Principle of Causality: When coupled with a soft ionization technique like electrospray ionization (ESI) via an LC system or direct infusion, MS confirms the molecular weight of the compound. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) provides a high degree of confidence in the elemental composition.

Data Analysis:

-

Expected Ion: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected.

-

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic cluster of peaks:

-

[M+H]⁺: m/z 193 (for ²³⁵Cl)

-

[M+2+H]⁺: m/z 195 (for ¹³⁵Cl and ¹³⁷Cl)

-

[M+4+H]⁺: m/z 197 (for ²³⁷Cl)

-

The expected intensity ratio for these peaks will be approximately 9:6:1, which is a definitive signature for a dichlorinated compound.

-

Thermal Analysis Methods

Thermal analysis provides crucial information about the material's stability, melting behavior, and presence of solvates or hydrates.[6]

Differential Scanning Calorimetry (DSC)

Principle of Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the precise determination of the melting point, which is a key physical property and indicator of purity. A sharp melting endotherm typically signifies a pure crystalline substance.

Experimental Protocol:

| Parameter | Recommended Setting |

| Sample Pan | Aluminum, crimped lid |

| Sample Weight | 2-5 mg |

| Atmosphere | Nitrogen, 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 250 °C |

Data Analysis:

-

Identify the onset and peak temperature of the endothermic event corresponding to melting. The literature value for the melting point is 222-224 °C, which should be confirmed.[8]

Thermogravimetric Analysis (TGA)

Principle of Causality: TGA measures the change in mass of a sample as a function of temperature.[9] It is used to assess thermal stability and determine the temperature at which the compound begins to decompose. It can also quantify the loss of volatiles like water or residual solvents.[6]

Experimental Protocol:

| Parameter | Recommended Setting |

| Sample Pan | Platinum or Ceramic |

| Sample Weight | 5-10 mg |

| Atmosphere | Nitrogen, 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 400 °C |

Data Analysis:

-

Examine the TGA curve for any mass loss events. A stable compound will show a flat baseline until the onset of decomposition. The temperature at which significant mass loss begins is the decomposition temperature.

References

- Attygalle, A. T., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).

-

ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. [Link]

-

CP Lab Safety. (n.d.). 3, 5-Dichloropyrazine-2-carboxamide, min 98%, 10 grams. [Link]

-

Scribd. (n.d.). Analysis of Pyrazines by GC. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

NIH. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]

-

Slideshare. (n.d.). DSC & TGA Thermal Analysis.pptx. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 7. Thermal Analyzers | Malvern Panalytical [malvernpanalytical.com]

- 8. americanelements.com [americanelements.com]

- 9. DSC & TGA Thermal Analysis.pptx [slideshare.net]

Application Note: A Robust HPLC Method for Purity Determination of 3,5-Dichloropyrazine-2-carboxamide

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3,5-Dichloropyrazine-2-carboxamide (CAS No. 312736-50-8) is a heterocyclic organic compound that serves as a key building block in the synthesis of various pharmaceutical agents.[1][2][3] Its molecular structure, featuring a pyrazine ring with chloro and carboxamide functional groups, makes it a versatile intermediate.[4] In the drug development pipeline, the purity of such intermediates is paramount. The presence of process-related impurities or degradation products can have significant implications for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

Therefore, a reliable and robust analytical method is essential to accurately quantify the purity of this compound and to detect, separate, and quantify any potential impurities. This application note details a comprehensive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for this purpose. The protocol is designed to be a self-validating system, incorporating principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure data integrity and trustworthiness.[5][6][7]

Method Principle: Reversed-Phase Chromatography

The fundamental principle of this method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9] This technique is exceptionally well-suited for the analysis of moderately polar organic molecules like this compound.[10][11]

Causality of Method Choice:

-

Stationary Phase: A non-polar stationary phase (typically C18-bonded silica) is used.

-

Mobile Phase: A polar mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent (acetonitrile), is employed.[12]

-

Separation Mechanism: The separation is driven by hydrophobic interactions.[12] The non-polar analyte and impurities interact with the non-polar C18 stationary phase. By carefully controlling the composition of the polar mobile phase, we can modulate the elution of these compounds. More non-polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will elute earlier. This differential partitioning between the stationary and mobile phases allows for the effective separation of the main compound from its impurities.

The selection of a C18 column and an acetonitrile/water mobile phase provides a robust starting point for method development, offering high resolution, sensitivity, and reproducibility for a wide range of pharmaceutical compounds.[11]

HPLC Method Parameters and Scientific Justification

The following parameters were established to ensure optimal separation and quantification.

| Parameter | Specification | Justification |

| Instrument | High-Performance Liquid Chromatograph | Equipped with a UV-Vis or Photodiode Array (PDA) Detector, Quaternary Pump, Autosampler, and Column Oven. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 (octadecylsilane) bonded phase provides excellent hydrophobic retention for the analyte. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time.[10] |

| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid | The aqueous buffer controls the pH to ensure consistent ionization of the analyte and any acidic/basic impurities, leading to stable and reproducible retention times. A pH of 3.0 suppresses the ionization of any potential acidic impurities. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile is a common organic modifier that offers low viscosity and a low UV cutoff, providing good peak shape and baseline stability.[12] |

| Elution Mode | Isocratic: 60% Mobile Phase A, 40% Mobile Phase B | An isocratic elution provides a simple, robust, and reproducible method for routine quality control. The 60:40 ratio is optimized to provide adequate retention of the main peak while allowing for the elution of impurities within a reasonable run time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and optimal column performance. |

| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for controlling retention time reproducibility and preventing shifts in selectivity. |

| Detection Wavelength | 254 nm (or λmax determined by PDA) | A common wavelength for compounds containing aromatic rings. For optimal sensitivity, the wavelength corresponding to the maximum absorbance (λmax) of this compound should be used, as determined by a PDA scan. |

| Injection Volume | 10 µL | A small injection volume minimizes the potential for peak distortion and column overloading. |

| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities, followed by column re-equilibration. |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the purity analysis.

Reagents and Materials

-

This compound Reference Standard (Purity ≥ 98%)

-

This compound Sample for analysis

-

Acetonitrile (HPLC Grade)

-

Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade)

-

Phosphoric Acid (H₃PO₄, ACS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

0.45 µm Membrane Filters (for mobile phase and sample filtration)

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

-

Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio. This ensures sample solubility and compatibility with the mobile phase.

-

Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

Chromatographic System Setup and Workflow

The general workflow for the analysis is depicted below.

Caption: HPLC analysis workflow from preparation to reporting.